molecular formula C16H15NO3S B13121880 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol CAS No. 80360-24-3

1-[1-(Phenylsulfonyl)indole-2-YL]ethanol

Cat. No.: B13121880
CAS No.: 80360-24-3
M. Wt: 301.4 g/mol
InChI Key: XQILEIGQLCNNHX-UHFFFAOYSA-N
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Description

1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is a sulfonylated indole derivative characterized by a phenylsulfonyl group at the 1-position of the indole ring and an ethanol substituent at the 2-position. The phenylsulfonyl group enhances stability and modulates electronic properties, while the ethanol moiety may contribute to hydrogen bonding and solubility. Such compounds are frequently explored as multi-target-directed ligands (MTDLs) for neurodegenerative diseases, antimicrobial agents, or receptor modulators .

Properties

CAS No.

80360-24-3

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)indol-2-yl]ethanol

InChI

InChI=1S/C16H15NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-12,18H,1H3

InChI Key

XQILEIGQLCNNHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acetylation

N-(Phenylsulfonyl)indoles undergo Friedel-Crafts acetylation using acetyl chloride or acetic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst at mild temperatures (10–25 °C) for 30 minutes to 2 hours. This affords 3-acetyl or 2-acetyl indole derivatives in good yields (79–96%).

Reagents Catalyst Temperature Time Yield
1-(Phenylsulfonyl)indole + Acetyl chloride/Ac2O AlCl3 10–25 °C 30 min–2 h 79–96%

Following acetylation, base hydrolysis with potassium carbonate in methanol under reflux can be used to obtain the hydroxy or deprotected derivatives.

Palladium-Catalyzed Coupling (Heck Reaction)

A key step involves the Heck coupling of an acetylated indole intermediate with phenyl vinyl sulfone to introduce the phenylsulfonyl ethylene moiety. This reaction uses palladium acetate (Pd(OAc)2) as a catalyst complexed with tri-o-tolylphosphine, carried out in dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or N,N-dimethylacetamide (DMAc).

Reaction Conditions:

Reagents Catalyst Solvent Temperature Time Notes
Acetylated indole intermediate + phenyl vinyl sulfone Pd(OAc)2 + tri-o-tolylphosphine DMF, NMP, DMAc 0–150 °C 1–12 hours Reaction monitored until completion

The reaction mixture is quenched with an acid (e.g., HCl, acetic acid) to inhibit residual catalyst and facilitate product isolation by filtration.

Conversion to 1-[1-(Phenylsulfonyl)indole-2-yl]ethanol

The acetyl group at the 2-position can be reduced to the corresponding ethanol derivative by standard reduction methods (e.g., NaBH4 reduction), although specific details are less commonly reported. Alternatively, hydrolysis and subsequent reduction steps are employed.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 Indole Benzenesulfonyl chloride, NaH, THF, 0 °C to RT N-(Phenylsulfonyl)indole ~90
2 N-(Phenylsulfonyl)indole Acetyl chloride or Ac2O, AlCl3, 10–25 °C, 30 min–2 h 2-Acetyl or 3-acetyl-N-(phenylsulfonyl)indole 79–96
3 Acetylated intermediate Pd(OAc)2, tri-o-tolylphosphine, DMF, 0–150 °C, 1–12 h Coupled product with phenyl vinyl sulfone Variable
4 Coupled acetyl intermediate Reduction (e.g., NaBH4) 1-[1-(Phenylsulfonyl)indole-2-yl]ethanol Not specified

Notes on Reaction Optimization and Purification

  • The palladium-catalyzed Heck reaction is sensitive to impurities; thus, thorough purification of intermediates is critical to achieve high yields.
  • Aprotic polar solvents such as DMF and NMP enhance reaction efficiency.
  • Acid quenching post-reaction is essential to deactivate residual catalysts and facilitate product isolation.
  • Base hydrolysis and reflux conditions are used for deprotection or conversion steps.

Research Findings and Industrial Relevance

  • The described methods have been optimized for industrial scalability, particularly the Heck coupling step, which is central to introducing the phenylsulfonyl moiety with high regioselectivity and yield.
  • The use of palladium catalysts and tri-o-tolylphosphine ligands is a common theme in recent patents and publications, underscoring their effectiveness in these transformations.
  • The protection of the indole nitrogen with phenylsulfonyl groups stabilizes the molecule and directs regioselective functionalization.
  • The overall synthetic routes provide access to intermediates for pharmaceutical compounds such as eletriptan, indicating the practical importance of these preparation methods.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is recognized for its potential therapeutic properties. The indole structure is a common motif in drug discovery, known for its diverse biological activities. Research indicates that compounds containing indole derivatives exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol have been tested for their efficacy against various cancer cell lines. In one study, derivatives of indole were synthesized and evaluated for their cytotoxic effects against MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 cell lines. These studies revealed significant activity against these cancer types, with some compounds showing IC50 values lower than conventional chemotherapeutics like acetylsalicylic acid .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Indole derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis. The mechanism often involves inhibition of bacterial growth through interference with essential cellular processes .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in the synthesis and application of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol due to its favorable pharmacokinetic properties. Its low toxicity profile and ability to penetrate biological membranes make it a candidate for drug formulation.

Formulation Development

Research indicates that this compound can be integrated into various drug delivery systems. Its solubility and stability can be optimized through formulation techniques such as solid dispersions or liposomal encapsulation. These methods enhance bioavailability and therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies highlight the applications of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol in real-world scenarios:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines with promising IC50 values .
Study 2Antimicrobial EfficacyShowed effectiveness against resistant bacterial strains, highlighting its potential in treating infections .
Study 3Formulation TechniquesExplored the use of solid dispersions to enhance solubility and bioavailability of the compound in drug formulations .

Mechanism of Action

The mechanism of action of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in the body, modulating their function. These interactions can lead to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Position) Key Features Biological Activity Reference
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Piperazine (4), phenylsulfonyl (1) Hybrid structure with tacrine ChE inhibition, 5-HT6R antagonism
[1-(Phenylsulfonyl)-1H-indol-3-yl]methanol Hydroxymethyl (3), phenylsulfonyl (1) Positional isomer of target compound Potential CNS activity (inference)
2-(2-Methoxybenzoyl)-1-(phenylsulfonyl)-1H-indole 2-Methoxybenzoyl (2), phenylsulfonyl (1) Electron-withdrawing substituent Not specified; structural diversity
Difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Difluoromethyl, piperazine (4) Enhanced metabolic stability (AMDE) Potent 5-HT6R antagonism
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone Bromophenyl (4), ketone (2) Ketone vs. ethanol group Antimicrobial synthesis intermediate
Key Observations:
  • Positional Isomerism: The ethanol group at the 2-position (target compound) vs. hydroxymethyl at the 3-position ([1-(Phenylsulfonyl)-1H-indol-3-yl]methanol) may lead to divergent binding modes in biological targets due to spatial arrangement .
  • Substituent Effects: Piperazine or difluoromethyl groups enhance receptor affinity (e.g., 5-HT6R) and metabolic stability compared to the ethanol group, which may prioritize solubility .
Key Findings:
  • Enzyme Inhibition: Piperazine-containing analogs show moderate BACE1 inhibition (IC50 ~20 mM), suggesting the ethanol group might alter potency if tested .
  • Receptor Antagonism: Difluoromethyl groups enhance 5-HT6R binding and pharmacokinetics, whereas the ethanol group’s polar nature may limit blood-brain barrier penetration .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (Inference)
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol C15H13NO3S 287.33 ~2.5 Moderate (polar OH)
[1-(Phenylsulfonyl)-1H-indol-3-yl]methanol C15H13NO3S 287.33 ~2.5 Similar to target
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone C14H11BrO3S 339.26 ~3.0 Low (ketone)
Key Insights:
  • Polarity: The ethanol group improves aqueous solubility compared to ketone or bromophenyl analogs, aiding bioavailability .
  • Lipophilicity : Similar logP values for positional isomers suggest comparable membrane permeability but distinct target interactions.

Biological Activity

1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole structure, which may enhance its pharmacological properties. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol typically involves the reaction of 2-iodoaniline with benzenesulfonyl chloride under basic conditions, followed by further reactions to introduce the ethanol group. The general synthetic route includes:

  • Formation of the Indole Skeleton : The initial step often involves the cyclization of appropriate precursors.
  • Sulfonylation : The introduction of the phenylsulfonyl group is achieved through treatment with benzenesulfonyl chloride.
  • Ethanol Addition : The final step involves the reduction or alkylation to yield the desired ethanol derivative.

The biological activity of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : Interference with signaling pathways such as MAPK/ERK and PI3K/Akt may contribute to its antiproliferative effects.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. For instance, 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Studies have reported that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria suggest a potential role in treating infections.

Case Studies

A notable study investigated the effects of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models . Another study highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a therapeutic agent in infectious diseases .

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